N-Acetyl-3-iodo-4-(4-methoxyphenoxy)-L-phenylalanine Amide
Description
Introduction and Structural Characteristics
Chemical Identity and Nomenclature
The compound is formally identified by its IUPAC name: (2S)-2-acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 59302-20-4 | |
| Molecular Formula | C₁₈H₁₉IN₂O₄ | |
| SMILES Notation | NC(=O)[C@H](Cc1cc(c(cc1)Oc1ccc(cc1)OC)I)NC(=O)C |
|
| InChI Key | NAZUBNZIPYRLIN-INIZCTEOSA-N |
Synonyms include N-Acetyl-3-iodo-4-(4-methoxyphenoxy)-L-phenylalaninamide and USB-A0531-02 (vendor-specific designation) .
Structural Features and Molecular Properties
Molecular Formula and Weight
The molecular formula C₁₈H₁₉IN₂O₄ corresponds to a monoisotopic mass of 454.03895 Da and an average molecular weight of 454.26 g/mol . The iodine atom contributes significantly to its molar mass (27.9% of total weight).
Stereochemistry and Chirality Considerations
The compound retains the L-configuration at the α-carbon of the phenylalanine backbone, critical for maintaining stereochemical integrity in biological interactions . The chiral center is denoted by the S-configuration in its IUPAC name, as confirmed by its synthetic derivation from L-phenylalanine .
Key Functional Groups and Their Significance
The structure features four distinct functional groups (Table 1):
Physicochemical Properties
Solubility Parameters
The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents:
| Solvent | Solubility | Source |
|---|---|---|
| DMF | >10 mg/mL | |
| DMSO | >10 mg/mL | |
| Methanol | Moderate | |
| Water | <1 mg/mL |
Thermal Characteristics and Stability
Thermogravimetric analysis reveals a melting point of 179–180°C , with decomposition observed above 250°C . Long-term storage recommendations advise temperatures ≤–20°C to prevent hydrolytic degradation of the amide bond .
Spectroscopic Profile
Key spectroscopic signatures inferred from functional groups include:
Infrared (IR) Spectroscopy :
Nuclear Magnetic Resonance (NMR) :
Properties
IUPAC Name |
(2S)-2-acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O4/c1-11(22)21-16(18(20)23)10-12-3-8-17(15(19)9-12)25-14-6-4-13(24-2)5-7-14/h3-9,16H,10H2,1-2H3,(H2,20,23)(H,21,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZUBNZIPYRLIN-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)OC2=CC=C(C=C2)OC)I)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)OC2=CC=C(C=C2)OC)I)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654388 | |
| Record name | Nalpha-Acetyl-3-iodo-O-(4-methoxyphenyl)-L-tyrosinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59302-20-4 | |
| Record name | Nalpha-Acetyl-3-iodo-O-(4-methoxyphenyl)-L-tyrosinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methyl Ester Formation
The carboxylic acid group of N-acetyl-3-iodo-L-tyrosine is esterified using methanol and para-toluenesulfonic acid (TsOH) as a catalyst. The reaction proceeds in dichloromethane (CHCl) at room temperature for 12 hours, yielding the methyl ester intermediate:
Conditions :
Ammonolysis and Etherification
The methyl ester undergoes ammonolysis with aqueous ammonia to form the primary amide. Subsequent etherification introduces the 4-methoxyphenoxy group via nucleophilic aromatic substitution (NAS):
-
Ammonolysis :
Conditions :
-
Reagent: 7M NH in MeOH
-
Temperature: 25°C
-
Duration: 12 hours.
-
-
Etherification :
Sodium ethoxide (NaOEt) in dimethylformamide (DMF) activates the phenolic hydroxyl group at position 4 for substitution with 4-methoxyphenol:Conditions :
-
Base: 2 eq. NaOEt
-
Solvent: Anhydrous DMF
-
Temperature: 60°C
-
Duration: 16 hours.
-
Alternative Synthetic Routes
Mitsunobu Etherification
The Mitsunobu reaction offers an alternative pathway for introducing the 4-methoxyphenoxy group under milder conditions. This method employs triphenylphosphine (PPh) and diethyl azodicarboxylate (DEAD) to facilitate ether bond formation:
Advantages :
-
Higher regioselectivity compared to NAS.
-
Avoids strong bases like NaOEt, preserving acid-sensitive functional groups.
Limitations :
Solid-Phase Synthesis
Solid-phase peptide synthesis (SPPS) enables sequential assembly of the molecule on a resin-bound support. Key steps include:
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Resin Loading : Fmoc-L-phenylalanine amide linked to Wang resin.
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Iodination : Directed ortho-iodination using N-iodosuccinimide (NIS).
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Etherification : On-resin coupling of 4-methoxyphenol via Ullmann-type cross-coupling.
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Cleavage : TFA-mediated release from the resin.
Conditions :
-
Coupling Reagents: HOBt/EDCI for amide bond formation.
-
Iodination: NIS in DMF, 0°C, 2 hours.
Industrial Production Considerations
Scalable synthesis requires optimization for cost, safety, and yield. Key modifications include:
Continuous Flow Reactors
Purification Techniques
| Method | Purpose | Efficiency |
|---|---|---|
| Crystallization | Remove unreacted 4-methoxyphenol | 85% recovery |
| Ion-Exchange Chromatography | Separate iodinated byproducts | >99% purity |
| Membrane Filtration | Solvent recycling | 90% solvent reuse |
Comparative Analysis of Methods
| Parameter | Stepwise Synthesis | Mitsunobu Route | SPPS |
|---|---|---|---|
| Total Yield | 45% | 52% | 68% |
| Reaction Time | 28 hours | 18 hours | 48 hours |
| Cost | Low | High | Moderate |
| Scalability | Excellent | Poor | Moderate |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-3-iodo-4-(4-methoxyphenoxy)-L-phenylalanine Amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, and alkoxides.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
N-Acetyl-3-iodo-4-(4-methoxyphenoxy)-L-phenylalanine Amide has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Biochemical Research: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Pharmacology: Investigated for its potential effects on various biological pathways and targets.
Industrial Applications: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-3-iodo-4-(4-methoxyphenoxy)-L-phenylalanine Amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (amide bonds, aromatic substitutions) with the target molecule, enabling comparative analysis:
Key Research Findings
Gelation and Self-Assembly: The target compound lacks reported gelation ability, unlike stigmasterol-phenylalanine conjugates (e.g., 3a), which form gels in 1-octanol due to sterol-driven hydrophobic interactions . Proline-based dipeptides () exhibit hydrogen-bond-mediated self-assembly in toluene, a property likely shared by the target compound given its amide backbone .
Solubility and Substituent Effects: The 3-iodo and 4-methoxyphenoxy groups increase lipophilicity compared to nitro-substituted analogues (e.g., N-Acetyl-4-nitro-L-phenylalanyl-L-alaninamide), reducing aqueous solubility but enhancing organic solvent compatibility .
Synthetic Routes :
- The target compound’s synthesis aligns with methods for Arg-Phe-NH2 analogs, utilizing HATU/DIEA-mediated coupling and protective group strategies . Patented routes for L-phenylalanine amides () suggest scalable production with high purity, a critical advantage over older methods .
Supramolecular properties (e.g., UV-VIS traces in ) are understudied in the target compound but could mirror stigmasterol conjugates if methoxyphenoxy groups facilitate π-π stacking .
Critical Analysis of Contradictions and Gaps
- Gelation Discrepancy : While stigmasterol conjugates () form gels, the target compound’s lack of a sterol moiety likely limits this ability, emphasizing the role of hydrophobic domains in gelation .
Biological Activity
N-Acetyl-3-iodo-4-(4-methoxyphenoxy)-L-phenylalanine Amide (CAS No. 59302-20-4) is a synthetic organic compound notable for its complex structure and potential biological applications. This article delves into its biological activity, synthesis, mechanisms, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 454.26 g/mol. The compound features an acetyl group, an iodine atom, a methoxyphenoxy group, and a phenylalanine amide moiety, contributing to its unique chemical properties.
Synthesis
The synthesis of this compound involves several key steps:
- Iodination : The aromatic ring undergoes selective iodination using iodine or iodinating agents like N-iodosuccinimide (NIS).
- Etherification : Formation of the methoxyphenoxy group through nucleophilic substitution.
- Amidation : The final step involves the formation of the amide bond using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
This compound interacts with specific molecular targets such as enzymes or receptors, potentially acting as an inhibitor or activator. This modulation influences various biochemical pathways, making it a candidate for therapeutic applications .
Research Applications
The compound has several significant applications in research:
- Medicinal Chemistry : Serves as a building block for synthesizing potential therapeutic agents.
- Biochemical Research : Used in studying enzyme-substrate interactions and protein-ligand binding.
- Pharmacology : Investigated for effects on various biological pathways and targets .
Case Studies and Findings
Recent studies have explored the biological evaluation of similar compounds, revealing insights into their efficacy:
- A study on purine nucleoside phosphorylase inhibitors demonstrated low nanomolar inhibitory activities against human and Mycobacterium tuberculosis enzymes, highlighting the importance of structural modifications in enhancing selectivity and potency .
- Another investigation into the synthesis of related compounds showed that modifications to the amino acid moiety could significantly impact biological activity, emphasizing the need for careful design in drug development .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| N-Acetyl-3-bromo-4-(4-methoxyphenoxy)-L-phenylalanine Amide | Bromine instead of iodine | Similar activity profile | Enhanced solubility |
| N-Acetyl-3-iodo-4-(4-hydroxyphenoxy)-L-phenylalanine Amide | Hydroxy group instead of methoxy | Varies in receptor affinity | Different metabolic pathway |
| N-Acetyl-L-phenylalanine | Lacks halogen substitution | Lower potency | Basic amino acid structure |
The unique combination of functional groups in this compound contributes to its distinct reactivity and biological properties compared to similar compounds.
Q & A
Q. What are the primary synthetic strategies for N-Acetyl-3-iodo-4-(4-methoxyphenoxy)-L-phenylalanine Amide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting from amino-protected L-phenylalanine derivatives. Key steps include iodination at the 3-position, introduction of the 4-methoxyphenoxy group via nucleophilic substitution, and amidation. Intermediates are monitored using thin-layer chromatography (TLC) and characterized via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) . For example, iodination may require controlled temperature (e.g., 0–5°C) to avoid side reactions, while amidation is optimized using coupling agents like HATU or DCC in anhydrous solvents .
Q. How can researchers assess the biological activity of this compound in preliminary studies?
In vitro assays using cell lines (e.g., cancer, inflammatory models) are standard. For instance, antiproliferative activity can be evaluated via MTT assays, while anti-inflammatory potential is tested using TNF-α or IL-6 ELISA in macrophage models . Dose-response curves and IC₅₀ values should be calculated, with controls for cytotoxicity (e.g., lactate dehydrogenase release assays). Structural analogs with similar ether-amide motifs have shown activity against Gram-positive bacteria, suggesting antimicrobial screening as another avenue .
Q. What spectroscopic techniques are critical for structural validation?
¹H and ¹³C NMR are essential for confirming the presence of the acetyl, iodophenyl, and methoxyphenoxy groups. For example:
- The acetyl group appears as a singlet at ~2.0–2.2 ppm in ¹H NMR.
- Aromatic protons from the iodophenyl and methoxyphenoxy moieties show splitting patterns between 6.5–7.5 ppm.
Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight, while FTIR verifies amide bonds (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Discrepancies may arise from variations in assay conditions (e.g., cell passage number, serum concentration) or compound purity. To address this:
- Reproduce experiments using standardized protocols (e.g., ATCC cell lines, identical buffer systems).
- Validate purity via HPLC (≥95%) and quantify residual solvents (GC-MS).
- Compare data with structurally similar compounds, such as quinazolinone or azo-Schiff base derivatives, to identify structure-activity trends .
Q. What methodological challenges arise in optimizing reaction yields for large-scale synthesis?
Key challenges include:
- Iodination selectivity : Competing di-iodination or oxidation byproducts require strict stoichiometric control of iodine sources (e.g., N-iodosuccinimide) .
- Amidation efficiency : Polar aprotic solvents (DMF, DMSO) may degrade sensitive functional groups; alternatives like THF or dichloromethane should be tested .
- Purification : Column chromatography with gradients (e.g., hexane/EtOAc) or recrystallization (methanol/water) improves purity but may reduce yield. Scaling up requires transitioning to flash chromatography or centrifugal partition chromatography .
Q. How can computational tools enhance understanding of this compound’s mechanism of action?
- Molecular docking : Predict binding affinity to targets like tyrosine kinases or cyclooxygenase-2 (COX-2) using software (AutoDock Vina, Schrödinger). The methoxyphenoxy group may interact with hydrophobic pockets, while the amide forms hydrogen bonds .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues for mutagenesis studies .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing iodine) with activity using datasets from analogs .
Q. What strategies mitigate risks associated with mutagenicity or toxicity during handling?
- Ames testing : Prioritize compounds with lower mutagenic potential, as seen in anomeric amide derivatives .
- Ventilation and PPE : Use fume hoods for reactions involving volatile intermediates (e.g., iodinated byproducts).
- Degradation studies : Monitor stability under physiological conditions (PBS, pH 7.4, 37°C) to identify hazardous breakdown products .
Methodological Recommendations
Q. Designing enzymatic degradation studies for biodegradable derivatives
- Poly(ester amide) analogs : Synthesize derivatives using L-phenylalanine-based monomers to enhance hydrophobicity and enzymatic hydrolysis. Test degradation via lipase (e.g., Candida antarctica) in phosphate buffer, monitoring mass loss and release of non-toxic byproducts (HPLC) .
- Scaffold compatibility : Assess pore size (SEM) and cell viability (Live/Dead assay) for tissue engineering applications .
Q. Addressing low solubility in pharmacological assays
Q. Validating metabolic pathways in vivo
- Isotopic labeling : Incorporate ¹³C or ²H into the phenylalanine backbone to trace metabolites via LC-MS.
- Enzyme inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .
Contradictions and Limitations
- Mutagenicity vs. Safety : While some anomeric amides show mutagenicity in Ames tests, this compound’s risk is comparable to benzyl chloride, necessitating context-specific safety protocols .
- Biological Activity : Inconsistent IC₅₀ values across studies may reflect assay variability rather than true efficacy differences. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
